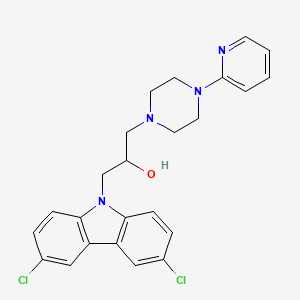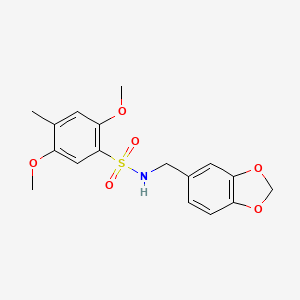
N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophényl)-2-hydroxy-5-oxo-7-phényl-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un noyau quinoléine, qui est un composé organique aromatique hétérocyclique, et est substitué par des groupes fluorophényl, hydroxy, oxo et carboxamide. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques uniques, ce qui en fait un sujet d'intérêt en chimie médicinale, en science des matériaux et dans d'autres domaines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4-fluorophényl)-2-hydroxy-5-oxo-7-phényl-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la réaction de Povarov, qui implique la cycloaddition d'un dérivé d'aniline avec un aldéhyde et une alcène.
Introduction du groupe fluorophényl : Le groupe fluorophényl peut être introduit par une réaction de substitution aromatique nucléophile utilisant un dérivé de fluorobenzène.
Hydroxylation et oxydation :
Formation de carboxamide : Le groupe carboxamide peut être introduit par une réaction d'amidation utilisant un dérivé d'amine et d'acide carboxylique approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-fluorophényl)-2-hydroxy-5-oxo-7-phényl-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe oxo peut être réduit pour former un groupe hydroxyle.
Substitution : Le groupe fluorophényl peut participer à des réactions de substitution aromatique nucléophile.
Amidation : Le groupe carboxamide peut subir de nouvelles réactions d'amidation ou d'hydrolyse.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Amidation : Des acides carboxyliques ou leurs dérivés (par exemple, les chlorures d'acides) peuvent être utilisés en présence d'agents de couplage comme EDC ou DCC.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy peut produire une cétone, tandis que la réduction du groupe oxo peut produire un alcool secondaire.
Applications de la recherche scientifique
N-(4-fluorophényl)-2-hydroxy-5-oxo-7-phényl-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé peut être étudié pour son potentiel en tant qu'agent thérapeutique en raison de ses caractéristiques structurelles uniques. Il peut présenter une activité contre diverses cibles biologiques, notamment les enzymes et les récepteurs.
Science des matériaux : Les propriétés chimiques uniques du composé en font un candidat pour le développement de matériaux de pointe, tels que des semi-conducteurs organiques ou des matériaux photovoltaïques.
Recherche biologique : Il peut être utilisé comme sonde pour étudier les processus biologiques et les interactions au niveau moléculaire.
Applications industrielles : Le composé peut trouver une utilisation dans la synthèse d'autres molécules organiques complexes ou comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la N-(4-fluorophényl)-2-hydroxy-5-oxo-7-phényl-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide dépend de son interaction avec des cibles moléculaires spécifiques. Les mécanismes potentiels incluent :
Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique.
Modulation des récepteurs : Il peut interagir avec les récepteurs cellulaires, modifiant leurs voies de signalisation et affectant les réponses cellulaires.
Intercalation de l'ADN : Le composé peut s'intercaler dans l'ADN, perturbant sa structure et sa fonction, ce qui peut être utile dans la recherche anticancéreuse.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide depends on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can be useful in anticancer research.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-fluorophényl)benzamide : Partage le groupe fluorophényl mais manque du noyau quinoléine.
N-(4-fluorophényl)-4H-pyrazole-3-carboxamide : Contient un cycle pyrazole au lieu d'un cycle quinoléine.
N-(4-fluorophényl)-2-hydroxybenzamide : Groupes fonctionnels similaires mais structure de base différente.
Unicité
N-(4-fluorophényl)-2-hydroxy-5-oxo-7-phényl-3,4,5,6,7,8-hexahydroquinoléine-4-carboxamide est unique en raison de sa combinaison d'un noyau quinoléine avec plusieurs groupes fonctionnels, ce qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C22H19FN2O3 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27) |
Clé InChI |
UJYLXXLXFUMFSA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide](/img/structure/B12129986.png)
![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)

![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)
![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)

![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
![N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12130040.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
